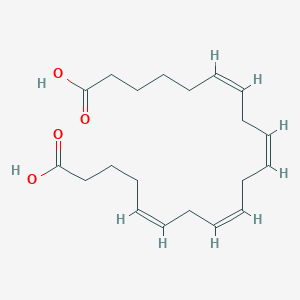

5Z,8Z,11Z,14Z-Eicosatetraenedioic acid

Übersicht

Beschreibung

20-carboxy Arachidonic Acid is a significant metabolite of 20-hydroxyeicosatetraenoic acid, produced primarily in renal tubular epithelial, endothelial, and microvascular smooth muscle cell cultures . This compound is known for its role in various biological processes, particularly in lipid metabolism and cellular signaling pathways.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: 20-Carboxyarachidonsäure kann durch die ω-Oxidation von 20-Hydroxyeicosatetraensäure unter Verwendung gereinigter Alkoholdehydrogenasen drei und vier oder durch Mikrosomen mit rekombinantem humanem Cytochrom P450 4F3B synthetisiert werden .

Industrielle Produktionsmethoden: Obwohl spezifische industrielle Produktionsmethoden nicht ausführlich dokumentiert sind, beinhaltet die Synthese typischerweise enzymatische Umwandlungsprozesse, die für größere Produktionsbedürfnisse skalierbar sind.

Arten von Reaktionen:

Oxidation: 20-Carboxyarachidonsäure wird einer ω-Oxidation unterzogen, um ihre Struktur zu bilden.

Reduktion: Potenzielle Reduktionsreaktionen könnten die Umwandlung von Carboxylgruppen in Alkohole umfassen.

Substitution: Substitutionsreaktionen können an den in dem Molekül vorhandenen Doppelbindungen auftreten.

Häufige Reagenzien und Bedingungen:

Oxidation: Alkoholdehydrogenasen und Cytochrom P450-Enzyme werden häufig verwendet.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) könnten verwendet werden.

Substitution: Halogenierungsreagenzien wie Brom oder Chlor könnten für die Substitution an Doppelbindungen verwendet werden.

Hauptprodukte:

Oxidation: 20-Carboxyarachidonsäure selbst ist ein Produkt der ω-Oxidation.

Reduktion: Reduzierte Formen der Verbindung mit Alkoholgruppe.

Substitution: Halogenierte Derivate der Verbindung.

Wissenschaftliche Forschungsanwendungen

Chemistry Applications

- Lipid Oxidation Studies : 5Z,8Z,11Z,14Z-Eicosatetraenedioic acid is utilized to study lipid oxidation processes. It helps in understanding the role of oxidized fatty acids in chemical reactions that are pivotal in food science and nutrition.

- Biochemical Assays : The compound serves as a reference standard in lipid research and is used in the development of biochemical assays to measure lipid levels and their metabolic pathways.

Biological Applications

- Cellular Signaling Research : This compound is instrumental in investigating cellular signaling pathways. It activates the Ras/MAP pathway, which is essential for various cellular functions including growth and differentiation.

- Renal Function Studies : Research indicates that this compound influences renal function by modulating sodium and potassium transport in renal tubules. This makes it a valuable compound for studies related to kidney health and disease.

Medical Applications

- Cardiovascular Health : The compound has been explored for its potential therapeutic effects on cardiovascular health due to its vasorelaxation properties. It may help in managing conditions like hypertension by promoting blood vessel relaxation .

- Inflammation and Healing : Recent studies have shown that derivatives of this compound can accelerate healing processes in inflammatory conditions such as colitis by inhibiting specific signaling pathways . This highlights its potential use in developing treatments for inflammatory diseases.

Industrial Applications

- Pharmaceutical Development : this compound is used in the synthesis of various pharmaceuticals. Its ability to form esters with alcohols makes it useful for creating drug formulations.

- Nutraceuticals : The compound is also being investigated for its role in dietary supplements aimed at improving health outcomes related to lipid metabolism.

Table 1: Summary of Key Research Studies on this compound

Wirkmechanismus

20-carboxy Arachidonic Acid exerts its effects primarily through the activation of peroxisome proliferator-activated receptors alpha and gamma . These receptors play crucial roles in lipid metabolism, inflammation, and cellular differentiation. The compound binds to the ligand-binding domains of these receptors, leading to the modulation of gene expression and subsequent biological effects .

Vergleich Mit ähnlichen Verbindungen

20-hydroxyeicosatetraenoic acid: The precursor of 20-carboxy Arachidonic Acid, involved in similar biological processes.

Arachidonic Acid: A polyunsaturated fatty acid that serves as a precursor to various eicosanoids.

Epoxyeicosatrienoic acids: Metabolites of arachidonic acid involved in anti-inflammatory and vasodilatory processes.

Uniqueness: 20-carboxy Arachidonic Acid is unique due to its dual activation of peroxisome proliferator-activated receptors alpha and gamma, which distinguishes it from other similar compounds that may only activate one type of receptor .

Biologische Aktivität

5Z,8Z,11Z,14Z-Eicosatetraenedioic acid, commonly known as arachidonic acid (AA), is a polyunsaturated fatty acid that plays a critical role in various biological processes. It serves as a precursor for the synthesis of numerous bioactive lipid mediators involved in inflammation, immune response, and cellular signaling. This article explores the biological activities of arachidonic acid, including its metabolic pathways, effects on different cell types, and implications in health and disease.

Metabolism of Arachidonic Acid

Arachidonic acid is released from membrane phospholipids by the action of phospholipase A2 enzymes. Once liberated, it undergoes enzymatic conversion through several pathways:

- Cyclooxygenase Pathway : Produces prostaglandins and thromboxanes.

- Lipoxygenase Pathway : Generates leukotrienes and hydroxyeicosatetraenoic acids (HETEs).

- Cytochrome P450 Pathway : Forms epoxyeicosatrienoic acids (EETs) and other metabolites.

These metabolites exhibit diverse biological functions, including modulation of inflammation and regulation of vascular tone.

Inflammatory Response

Arachidonic acid-derived metabolites are crucial in mediating inflammatory responses. For example:

- 5-Oxo-ETE : A potent metabolite derived from arachidonic acid that acts as a chemoattractant for eosinophils and neutrophils. It binds to the OXE receptor (OXER1) on these cells, promoting chemotaxis and degranulation. Studies show that 5-Oxo-ETE enhances eosinophil migration across endothelial barriers and stimulates the release of matrix metalloproteinases (MMPs), contributing to tissue remodeling during inflammation .

Immune Modulation

Arachidonic acid also influences immune cell function:

- Neutrophils : Upon stimulation with 5-Oxo-ETE, neutrophils exhibit increased aggregation and adherence, along with enhanced superoxide production . This suggests a role in amplifying the immune response during infections or allergic reactions.

Role in Disease

The dysregulation of arachidonic acid metabolism is implicated in various diseases:

- Asthma and Allergies : Elevated levels of arachidonic acid metabolites are associated with asthma exacerbations due to their pro-inflammatory effects. Eosinophils activated by 5-Oxo-ETE contribute significantly to airway inflammation .

- Colitis : Recent studies indicate that certain metabolites derived from arachidonic acid can accelerate healing processes in inflammatory bowel diseases by inhibiting inflammatory signaling pathways .

Case Studies

- Eosinophil Migration in Allergic Reactions :

- Colitis Healing Mechanisms :

Data Summary

| Metabolite | Source | Biological Activity |

|---|---|---|

| Arachidonic Acid | Membrane Phospholipids | Precursor for various eicosanoids |

| 5-Oxo-ETE | Arachidonic Acid | Chemoattractant for eosinophils; promotes degranulation |

| 5-HETE | Lipoxygenase Pathway | Modulates neutrophil function; involved in inflammation |

| EETs | Cytochrome P450 Pathway | Regulates vascular tone; involved in renal function |

Eigenschaften

IUPAC Name |

(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O4/c21-19(22)17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20(23)24/h1,3-4,6-7,9-10,12H,2,5,8,11,13-18H2,(H,21,22)(H,23,24)/b3-1-,6-4-,9-7-,12-10- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGOJKUCHTMYINI-DTLRTWKJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(=O)O)CC=CCC=CCC=CCC=CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCC(=O)O)C/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901276219 | |

| Record name | 1,20-eicosa-5,8,11,14-tetraenedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901276219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79551-84-1 | |

| Record name | 1,20-eicosa-5,8,11,14-tetraenedioic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79551-84-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 20-Carboxyarachidonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079551841 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,20-eicosa-5,8,11,14-tetraenedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901276219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.